molecular formula C10H10F3NO3 B11865296 Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate

Cat. No.: B11865296
M. Wt: 249.19 g/mol
InChI Key: YJCUCGHEHDNFQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate
  • Methyl 2-amino-2-[2-(methoxy)phenyl]acetate
  • Methyl 2-amino-2-[2-(fluoromethoxy)phenyl]acetate

Uniqueness

Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-9(15)8(14)6-4-2-3-5-7(6)17-10(11,12)13/h2-5,8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCUCGHEHDNFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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